molecular formula C24H28O5 B263391 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Cat. No. B263391
M. Wt: 396.5 g/mol
InChI Key: XJULEVNYCXJMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, also known as HX1171, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of xanthene derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. This could help to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative and inflammatory diseases.
Biochemical and physiological effects:
Studies have shown that 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione can cross the blood-brain barrier and accumulate in the brain. It has been found to increase the levels of certain antioxidants, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which could help to protect neurons from oxidative damage. 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which could help to reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione in lab experiments is that it has been shown to be relatively non-toxic, even at high doses. This makes it a potentially useful compound for in vivo studies of neurodegenerative and inflammatory diseases. However, one limitation of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione. One area of interest is the development of more potent derivatives of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione that could exhibit even greater neuroprotective and anti-inflammatory effects. Another direction is the investigation of the potential applications of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione in the treatment of other diseases, such as cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione and to determine its potential for clinical use.

Synthesis Methods

The synthesis of 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3,4,5,6-tetramethylphthalic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione.

Scientific Research Applications

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has also been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.

properties

Product Name

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H28O5/c1-23(2)9-15(26)21-18(11-23)29-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-14(25)17(8-13)28-5/h6-8,20,25H,9-12H2,1-5H3

InChI Key

XJULEVNYCXJMAC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC)C(=O)C1)C

Origin of Product

United States

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